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An In-depth Technical Guide on the Discovery and Development of Aspacytarabine (BST-236)

Introduction

Aspacytarabine, also known as BST-236, is a novel, investigational cytarabine prodrug
developed to improve the treatment of acute myeloid leukemia (AML), particularly in patients
who are older or otherwise unfit for intensive chemotherapy.[1][2][3][4][5] Standard high-dose
cytarabine (HIiDAC) has long been the cornerstone of AML therapy but is associated with
significant toxicities, including severe bone marrow suppression and neurological damage,
which limits its use in vulnerable patient populations. Aspacytarabine is designed to deliver high
doses of cytarabine to leukemia cells while reducing systemic exposure to the free drug,
thereby aiming for a better safety profile without compromising efficacy.

This technical guide provides a comprehensive overview of the discovery and development
history of aspacytarabine, including its mechanism of action, preclinical data, and clinical trial
results.

Discovery and Rationale

Aspacytarabine was developed by Biosight Ltd. as a novel antimetabolite. It is a chemical
conjugate of cytarabine and asparagine. The rationale behind this prodrug design is to protect
cytarabine from premature deamination in the bloodstream into its inactive metabolite, Ara-U,
and to achieve targeted delivery to cancer cells. In its intact form, aspacytarabine is inactive. It
is designed to be taken up by leukemic cells, where it is then metabolized to release
cytarabine, leading to cell death. This approach is intended to increase the therapeutic index of
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cytarabine by maximizing its concentration at the site of action and minimizing off-target
toxicities.

Mechanism of Action

Aspacytarabine functions as a prodrug of cytarabine. Once administered intravenously, it
circulates in the body in its inactive form. The asparagine moiety is believed to facilitate uptake
into leukemic cells. Inside the cells, cytarabine is released from the asparagine carrier, although
the precise intracellular cleavage mechanism is not fully detailed in the provided search results.
The released cytarabine then undergoes the same metabolic activation as the parent drug. It is
phosphorylated to its active triphosphate form, cytarabine triphosphate (ara-CTP). Ara-CTP is a
competitive inhibitor of DNA polymerase, and its incorporation into DNA leads to chain
termination and ultimately triggers apoptosis (programmed cell death).
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Caption: Mechanism of action of Aspacytarabine (BST-236).
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Preclinical Development

Preclinical studies, including in vitro and in vivo models, demonstrated the potential of
aspacytarabine. In vitro studies showed that aspacytarabine is cytotoxic to various leukemia
cell lines, with its effect mediated by the release of cytarabine. In vivo animal models of
leukemia revealed that aspacytarabine was highly effective in eradicating tumors. These
studies also suggested a better safety profile compared to conventional cytarabine, with
improved recovery of normal white blood cells and no significant clinical toxicity observed. The
preclinical data supported the hypothesis that aspacytarabine could deliver high doses of
cytarabine with reduced systemic toxicity.

Clinical Development

Aspacytarabine has been evaluated in several clinical trials, primarily in adult patients with
newly diagnosed AML who are unfit for standard intensive chemotherapy.

Phase 1/2a Study (NCT02544438)

This first-in-human, open-label, dose-escalation study assessed the safety, tolerability,
pharmacokinetics, and efficacy of aspacytarabine as a single agent in patients with
relapsed/refractory or newly diagnosed AML or acute lymphoblastic leukemia (ALL) who were
unfit for standard induction therapy.

Experimental Protocol: Patients were enrolled in six dose-escalating cohorts, with doses
ranging from 0.3 to 6 g/m?2 per day. Aspacytarabine was administered as a 60-minute
intravenous infusion once daily for six consecutive days. The study followed a 3+3 design.

Newly Diagnosed AML/ALL
(Unfit for Standard Therapy)
or Relapsed/Refractory

Dose Escalation Cohorts
(0.3 to 6 g/m?/day)

Primary: Safety, MTD
Secondary: PK, Efficacy
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Caption: Phase 1/2a clinical trial workflow for Aspacytarabine.
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Key Findings: The study enrolled 26 patients with a median age of 76.5 years. Aspacytarabine
was found to be safe and well-tolerated. The maximum tolerated dose (MTD) was determined
to be 6 g/m2 per day. Importantly, typical high-dose cytarabine-related toxicities such as
cerebellar toxicity, significant mucositis, and alopecia were not observed.

Parameter Value Reference
Number of Patients 26
Median Age (years) 76.5

Maximum Tolerated Dose

(g/m2/day)

Overall Response Rate (ORR)  29.6%

ORR in newly diagnosed AML
(unfit)

45.5%

Complete Remission (CR) in
newly diagnosed AML (de 36%

novo/secondary to MDS)

Median Overall Survival (OS) 6.5 months

Phase 2b Study (NCT03435848)

Following the promising results of the Phase 1/2a trial, a Phase 2b study was initiated to further
evaluate the efficacy and safety of aspacytarabine as a first-line monotherapy in newly
diagnosed AML patients unfit for intensive chemotherapy.

Experimental Protocol: Patients in this study received aspacytarabine at a dose of 4.5 g/m?/day
for 6 days per treatment course (for induction and consolidation). The primary endpoint was the
rate of complete remission.

Key Findings: This study enrolled 65 patients with a median age of 75 years. The results
confirmed the safety and efficacy of aspacytarabine in this challenging patient population.
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Parameter Value Reference
Number of Patients 65
Median Age (years) 75
Complete Remission (CR)

37%
Rate (Overall)
CR Rate in de novo AML 44%
CR Rate in secondary AML 27%
CR Rate in patients with prior

27%
HMA therapy
MRD Negative Rate in CR

_ 52%

patients
Median Time to Neutrophil 07
Recovery (days)
Median Time to Platelet 26

Recovery (days)

Regulatory Milestones

Aspacytarabine has received several important designations from the U.S. Food and Drug
Administration (FDA), highlighting its potential to address an unmet medical need.

e Orphan Drug Designation: Granted for the treatment of AML, this provides incentives for the
development of drugs for rare diseases.

» Fast Track Designation: Granted for the treatment of AML in patients aged 75 years or older,
or those with comorbidities precluding the use of intensive induction chemotherapy. This is
intended to facilitate the development and expedite the review of drugs that treat serious
conditions and fill an unmet medical need.

A Note on JMV 236
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Initial searches for "IMV 236" identified a different compound. JMV 236 is a cholecystokinin
(CCK) antagonist that has been investigated for its appetite-suppressing activity. It is a peptide
derivative, Boc-Tyr(SO3)-Nle-Gly-Trp-Nle-Asp-Phe-NH2, and its mechanism of action involves
the CCK1 receptor and interaction with prolactin-releasing peptide (PrRP) neurons. The
research on JMV 236 appears to be distinct from the development of the oncology drug
aspacytarabine (BST-236).

Conclusion

Aspacytarabine (BST-236) represents a promising new therapeutic option for patients with
AML, particularly those who are unable to tolerate standard intensive chemotherapy. Its novel
prodrug design allows for the delivery of high-dose cytarabine with a more favorable safety
profile. Clinical data from Phase 1/2a and Phase 2b studies have demonstrated its safety and
efficacy, leading to significant rates of complete remission in an elderly and unfit patient
population. Ongoing and future studies will further define the role of aspacytarabine in the
treatment landscape of AML and other hematological malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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